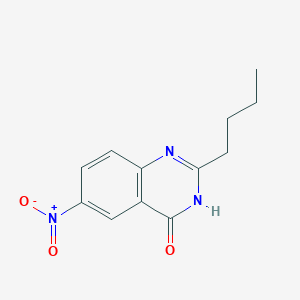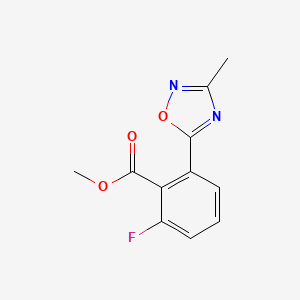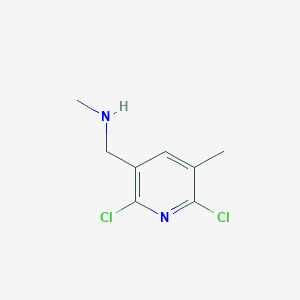
2'/3'-O-Acetyl ADP Ribose-d3(A mixture of 2'/3'-O-Acetyl ADP Ribose-d3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’/3’-O-Acetyl ADP Ribose-d3 (A mixture of 2’/3’-O-Acetyl ADP Ribose-d3) is a stable isotope-labeled compound used primarily in biochemical and proteomics research. It is a derivative of adenosine diphosphate ribose, where the acetyl group is attached to the ribose moiety. This compound is significant for its role in studying the enzymatic activities of sirtuins, a family of NAD-dependent deacetylases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’/3’-O-Acetyl ADP Ribose-d3 involves the acetylation of adenosine diphosphate ribose. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the ribose moiety .
Industrial Production Methods
Industrial production of 2’/3’-O-Acetyl ADP Ribose-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2’/3’-O-Acetyl ADP Ribose-d3 undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield ADP ribose.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves aqueous acid or base.
Oxidation: Uses oxidizing agents like potassium permanganate.
Substitution: Requires nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Produces ADP ribose.
Oxidation: Can yield oxidized derivatives of ADP ribose.
Substitution: Results in various substituted ADP ribose derivatives.
Applications De Recherche Scientifique
2’/3’-O-Acetyl ADP Ribose-d3 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studies the role of sirtuins in cellular processes.
Medicine: Investigates the potential therapeutic applications of sirtuin inhibitors.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mécanisme D'action
The compound exerts its effects primarily through its interaction with sirtuins. Sirtuins are NAD-dependent deacetylases that regulate various cellular processes, including gene expression, DNA repair, and metabolism. 2’/3’-O-Acetyl ADP Ribose-d3 acts as a substrate for sirtuins, facilitating the study of their enzymatic activities and the identification of potential inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’'-O-Acetyl-ADP-ribose
- 3’'-O-Acetyl-ADP-ribose
Uniqueness
2’/3’-O-Acetyl ADP Ribose-d3 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in biochemical assays. This feature distinguishes it from other acetylated ADP ribose derivatives, making it particularly valuable in proteomics research .
Propriétés
Formule moléculaire |
C34H46N10Na4O30P4 |
|---|---|
Poids moléculaire |
1296.7 g/mol |
Nom IUPAC |
tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-3,5-dihydroxy-4-(2,2,2-trideuterioacetyl)oxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-4,5-dihydroxy-3-(2,2,2-trideuterioacetyl)oxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/2C17H25N5O15P2.4Na/c1-6(23)34-13-8(36-17(27)12(13)26)3-33-39(30,31)37-38(28,29)32-2-7-10(24)11(25)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22;1-6(23)34-13-11(25)8(36-17(13)27)3-33-39(30,31)37-38(28,29)32-2-7-10(24)12(26)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22;;;;/h2*4-5,7-8,10-13,16-17,24-27H,2-3H2,1H3,(H,28,29)(H,30,31)(H2,18,19,20);;;;/q;;4*+1/p-4/t2*7-,8-,10-,11-,12-,13-,16-,17?;;;;/m11..../s1/i2*1D3;;;; |
Clé InChI |
WMDCRUFIJFNZRB-HJJLZYAASA-J |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)O[C@@H]1[C@H](OC([C@@H]1O)O)COP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O.[2H]C([2H])([2H])C(=O)O[C@@H]1[C@@H]([C@H](OC1O)COP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O.[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
CC(=O)OC1C(OC(C1O)O)COP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.CC(=O)OC1C(C(OC1O)COP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yloxy)ethanol](/img/structure/B13866713.png)








![6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13866766.png)



![(2S,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[3-(trideuteriomethyl)-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B13866790.png)
